molecular formula C18H21F3N2O B2891530 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[4-(trifluoromethyl)benzoyl]azetidine CAS No. 2415523-51-0

3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[4-(trifluoromethyl)benzoyl]azetidine

Cat. No.: B2891530
CAS No.: 2415523-51-0
M. Wt: 338.374
InChI Key: GJWNTJVQDJVWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[4-(trifluoromethyl)benzoyl]azetidine is a complex organic compound with a unique structure that combines a cyclopentapyrrole ring, an azetidine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[4-(trifluoromethyl)benzoyl]azetidine typically involves multiple steps, starting with the preparation of the cyclopentapyrrole and azetidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[4-(trifluoromethyl)benzoyl]azetidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[4-(trifluoromethyl)benzoyl]azetidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[4-(trifluoromethyl)benzoyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    [3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(methyl)phenyl]methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

    [3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(chloromethyl)phenyl]methanone: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[4-(trifluoromethyl)benzoyl]azetidine imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O/c19-18(20,21)15-6-4-12(5-7-15)17(24)23-10-16(11-23)22-8-13-2-1-3-14(13)9-22/h4-7,13-14,16H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWNTJVQDJVWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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